2-Amino-2-(pyridin-4-yl)ethanol

Overview

Description

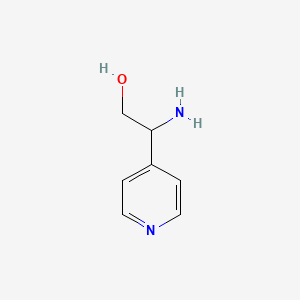

2-Amino-2-(pyridin-4-yl)ethanol , also known by its systematic name (S)-2-amino-2-(pyridin-4-yl)ethanol , is a chemical compound with the following properties:

- Empirical Formula : C<sub>7</sub>H<sub>10</sub>N<sub>2</sub>O

- Molecular Weight : 138.17 g/mol

- CAS Number : 1213469-12-5

Synthesis Analysis

The synthesis of this compound involves the reaction of 4-pyridinylacetaldehyde (or its equivalent) with ammonia . The resulting product is the 2-amino-2-(pyridin-4-yl)ethanol . Further optimization and purification steps may be required to obtain high yields and purity.

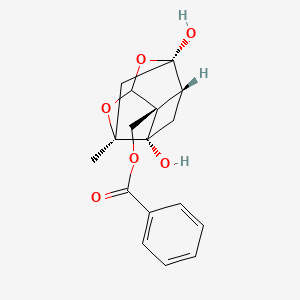

Molecular Structure Analysis

The molecular structure of 2-Amino-2-(pyridin-4-yl)ethanol consists of a pyridine ring attached to an ethanolamine moiety. The nitrogen atom in the pyridine ring is substituted with an amino group. The stereochemistry of the compound is specified as (S) , indicating the absolute configuration at the chiral center.

Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:

- Acid-Base Reactions : It can act as both an acid (due to the hydroxyl group) and a base (due to the amino group).

- Substitution Reactions : The pyridine ring can undergo nucleophilic substitution reactions.

- Oxidation/Reduction Reactions : The alcohol group can be oxidized to an aldehyde or carboxylic acid.

Physical And Chemical Properties Analysis

- Physical State : Solid

- Melting Point : Not specified

- Solubility : Soluble in water and polar organic solvents

- Odor : Odorless

- Color : Colorless to pale yellow

Scientific Research Applications

Polymer Protection and Synthesis

2-Amino-2-(pyridin-4-yl)ethanol is explored in polymer chemistry as a protective group for carboxylic acids, particularly in the synthesis of polymers like poly(methacrylic acid) (PMAA). The compound offers selective deprotection under alkaline conditions or thermal treatment, making it a valuable tool in polymer modification and synthesis. Its stability under acidic conditions and resistance to catalytic hydrogenolysis further enhance its utility in polymer science (Elladiou & Patrickios, 2012).

Coordination Chemistry and Metal Complexes

In coordination chemistry, 2-Amino-2-(pyridin-4-yl)ethanol is involved in forming complexes with metals like Copper (Cu) and Cadmium (Cd), showcasing its ability to act as a ligand. These complexes are studied for their potential applications in materials science, catalysis, and as models for understanding metal-ligand interactions. Such studies often involve examining the molecular structure, bonding nature, and reactivity of the metal complexes to gain insights into their chemical behavior and potential applications (Mardani et al., 2019).

Advanced Material Synthesis

The compound's role extends to advanced material synthesis, where it is used in the preparation of novel materials with specific chemical and physical properties. This includes the development of new ligands and the exploration of their coordination with metal ions to create materials with desirable characteristics for various applications, including catalysis, optical materials, and sensors. Studies in this area focus on synthesizing new compounds, understanding their structural and electronic properties, and exploring their practical applications (Keypour et al., 2015).

Chemosensing and Environmental Monitoring

2-Amino-2-(pyridin-4-yl)ethanol derivatives are investigated for their chemosensing capabilities, particularly in detecting metal ions like mercury (Hg2+). These studies are crucial for environmental monitoring, as they offer insights into developing sensitive, selective, and easily deployable sensors for detecting pollutants and hazardous substances in various environments. The focus is on understanding the interaction mechanisms between the compound and the target ions and optimizing the sensor's performance for practical applications (Pan et al., 2015).

Safety And Hazards

- Hazard Class : Acute Toxicity (Oral)

- Signal Word : Warning

- Storage : Combustible solid (Store in accordance with safety guidelines)

- WGK (Water Hazard) : WGK 3 (Moderately hazardous to water)

Please note that this information is based on available data, and further research may be necessary for specific applications.

Future Directions

Future research could explore the following aspects:

- Biological Activity : Investigate potential pharmacological activities (e.g., enzyme inhibition, receptor binding).

- Derivatives : Synthesize derivatives to enhance specific properties.

- Toxicology : Assess safety profiles and potential hazards.

Remember to verify this information with relevant literature and consult safety guidelines when handling this compound. 🧪🔬

properties

IUPAC Name |

2-amino-2-pyridin-4-ylethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c8-7(5-10)6-1-3-9-4-2-6/h1-4,7,10H,5,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQNMMGJHWLZID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50663705 | |

| Record name | 2-Amino-2-(pyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(pyridin-4-yl)ethanol | |

CAS RN |

724463-81-4 | |

| Record name | β-Amino-4-pyridineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=724463-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-2-(pyridin-4-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50663705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)

![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)